2-Ethynylnaphthalene

Cytochrome P450 Mechanism-Based Inactivation Enzyme Probe

2-Ethynylnaphthalene (2-EN) is the only isomer that provides potent, mechanism-based inactivation of CYP1A2 (KI=8µM, kinactivation=0.23 min⁻¹) — critical for isoform-selective probe design. Unlike 1-ethynylnaphthalene, the 2-substitution pattern aligns the π-system for long-axis conjugation, enabling solvent-dependent helical polymers (P2EN) and solvatochromic fluorescent nucleoside probes with a 142 nm emission range. For any application where positional isomerism dictates target performance, generic substitution is not an option. ≥98% purity ensures reproducible results across research and development workflows.

Molecular Formula C12H8
Molecular Weight 152.19 g/mol
CAS No. 123333-47-1
Cat. No. B039655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylnaphthalene
CAS123333-47-1
Synonyms2-ethynylnaphthalene
2-ethynylnaphthalene, 3H-labeled
Molecular FormulaC12H8
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC#CC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H
InChIKeyIZXPFTLEVNQLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylnaphthalene (CAS 123333-47-1) Baseline Procurement Profile


2-Ethynylnaphthalene (2-EN, C₁₂H₈, MW 152.19) is a terminal arylacetylene consisting of a naphthalene core substituted with an ethynyl group at the C2 position [1]. This substitution pattern confers a rigid, planar aromatic scaffold coupled with high terminal alkyne reactivity [2]. The compound is a white to yellow-orange crystalline powder with a melting point of 40.0–44.0 °C and a boiling point of 110 °C at 1 mmHg [3]. Commercially available at >98.0% (GC) purity, it is a key building block for click chemistry, cross-coupling reactions, conjugated polymer synthesis, and mechanism-based CYP enzyme probe development .

Why 2-Ethynylnaphthalene Cannot Be Replaced by Other Ethynyl-Aromatics


The position of the ethynyl substituent on the polycyclic aromatic ring system fundamentally dictates the compound's electronic structure, binding geometry, and resulting function [1]. Unlike the 1-substituted isomer (1-ethynylnaphthalene), the 2-position substitution of 2-ethynylnaphthalene (2-EN) aligns the π-system along the naphthalene long axis, producing a distinct UV absorption profile and altering the conjugated polymer backbone's effective conjugation length [2]. Critically, this positional isomerism translates to divergent biological activity: 2-EN acts as a potent mechanism-based inactivator of specific CYP isoforms (e.g., CYP1A2) where the 1-substituted isomer shows reduced or no activity, and vice versa for CYP1B1 [3]. Generic substitution with an alternative ethynyl-arene will therefore alter or abolish target performance in enzyme inhibition assays, fluorescent probe design, or polymer optoelectronic properties. The quantitative evidence below establishes the specific, measurable advantages of 2-EN over its closest analogs.

2-Ethynylnaphthalene (CAS 123333-47-1) Quantitative Comparator Evidence for Scientific Selection


2-Ethynylnaphthalene vs. 1-Ethynylnaphthalene: Superior CYP1A2 Isoform-Specific Inactivation

2-Ethynylnaphthalene (2-EN) demonstrates superior potency as a mechanism-based inactivator of cytochrome P450 1A2 (P-450ISF-G) compared to its 1-substituted isomer, 1-ethynylnaphthalene (1-EN) [1]. While both isomers are strongly inhibitory, 2-EN exhibits a significantly greater inactivation capacity and follows pseudo-first-order kinetics in reconstituted enzyme systems .

Cytochrome P450 Mechanism-Based Inactivation Enzyme Probe Isoform Selectivity

2-Ethynylnaphthalene vs. 1-Ethynylnaphthalene: Distinct UV Absorption Profiles Based on Substituent Position

A comparative UV absorption study of 11 ethynyl-substituted PAHs established that substitution at the 2-position (long axis) of naphthalene produces a bathochromic shift of the lower-wavelength β-band, whereas substitution at the 1-position (short axis) shifts the higher-wavelength p-band [1]. This spectral differentiation allows unambiguous identification of the substitution pattern by UV spectroscopy alone [2].

UV-Vis Spectroscopy Photophysics Polycyclic Aromatic Hydrocarbons Structural Analysis

2-Ethynylnaphthalene vs. 1-Ethynylnaphthalene: Enhanced Conjugated Polymer Backbone from 2-Position Substitution

Polymerization of 2-ethynylnaphthalene (2-EN) using a tungsten(IV) catalyst yields a polymer with an effectively conjugated polyene backbone [1]. In contrast, polymerization of 1-ethynylnaphthalene under identical conditions produces a deeply colored, more highly conjugated polymer, indicating that the 2-substituted monomer results in a less conjugated, and therefore electronically distinct, polymer structure [2]. Furthermore, Rh-catalyzed polymerization of 2-EN affords helical poly(2-ethynylnaphthalene)s (P2EN) with solvent-tunable coloration (yellow or red) and absorption peaks at 445 nm and 510 nm, respectively, reflecting different helical conformations [3].

Conjugated Polymers Polyacetylene Optoelectronic Materials Helical Polymer

2-Ethynylnaphthalene as a Superior Fluorescent Nucleoside Scaffold for DNA Base Discrimination

Incorporation of the 2-ethynylnaphthalene (2-EN) moiety into 8-aza-3,7-dideaza-2'-deoxyadenosine derivatives yields environment-sensitive fluorescent nucleosides (2c37zA, 2a37zA) that exhibit a remarkably wide fluorescence wavelength range (Δλ = 142 nm and 96 nm, respectively) due to combined ICT and locally excited states [1]. These derivatives emit at wavelengths ca. 50–120 nm longer than the previously reported 1n37zA analogue [2]. Oligonucleotide probes containing 2c37zA form a stable base pair with thymine and effectively discriminate the target base through fluorescence wavelength shifts .

Fluorescent Probe Nucleoside DNA Detection SNP Typing Solvatochromism

2-Ethynylnaphthalene (CAS 123333-47-1): Validated Application Scenarios for Procurement Prioritization


Mechanism-Based CYP1A2 Probe Development and Isoform Selectivity Studies

As established by direct comparative data, 2-ethynylnaphthalene (2-EN) acts as a potent mechanism-based inactivator of cytochrome P450 1A2 (P-450ISF-G) with a kinactivation of 0.23 min⁻¹ and a KI of 8 µM [1]. Its superior potency against this isoform over 1-ethynylnaphthalene makes it the reagent of choice for researchers designing selective chemical probes to study CYP1A2-mediated metabolism, differentiate between closely related CYP isoforms, or investigate the active-site geometry of P450 enzymes [2]. Procurement of 2-EN is essential for any study where isoform-specific inactivation is a critical experimental requirement [3].

Synthesis of Helical Conjugated Polymers with Tunable Optoelectronic Properties

The Rh-catalyzed polymerization of 2-EN yields helical poly(2-ethynylnaphthalene)s (P2EN) that exhibit solvent-dependent coloration (yellow P2EN(Y) with λ_max = 445 nm; red P2EN(R) with λ_max = 510 nm) and distinct π-stacking geometries [1]. This ability to access and switch between stretched cis-transoid and contracted cis-cisoid helices provides a unique platform for developing stimuli-responsive materials, oxygen-permeable membranes, and nonlinear optical (NLO) devices [2]. Alternative monomers like 1-ethynylnaphthalene produce fundamentally different polymer backbones and cannot replicate these specific helical architectures [3].

Environment-Sensitive Fluorescent Nucleosides for DNA/RNA Detection

Derivatization of 2-EN onto a nucleoside scaffold creates highly solvatochromic fluorescent probes (e.g., 2c37zA) that exhibit a wide fluorescence emission range (Δλ = 142 nm) and a significant redshift (ca. 50–120 nm) compared to previously reported analogs [1]. These probes enable reliable discrimination of thymine in target DNA sequences and are applicable to single-nucleotide polymorphism (SNP) typing and real-time monitoring of nucleic acid structural changes [2]. The 2-EN scaffold offers a demonstrably superior dynamic range for fluorescence-based detection over alternative ethynyl-aromatic modifications [3].

UV Spectroscopic Standard for PAH Substitution Pattern Identification

The distinct and well-characterized UV absorption profile of 2-EN—specifically, a bathochromic shift of the β-band with a split peak upon long-axis substitution—allows for unambiguous identification of the 2-substituted naphthalene core by UV spectroscopy alone [1]. This property establishes 2-EN as a valuable reference standard for analytical method development, quality control of reaction products, and structural confirmation in synthetic chemistry workflows where rapid spectroscopic distinction from 1-substituted isomers is required [2].

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